

Total Synthesis of Lepiochlorin: A Detailed Protocol and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of **Lepiochlorin**, a chlorinated butenolide antibiotic. It details two distinct and notable synthetic approaches, presenting their retrosynthetic analyses, experimental protocols, and key quantitative data. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Lepiochlorin is a natural product first isolated from a fungus cultivated by leaf-cutting ants. Its structure, featuring a chlorinated butenolide core, has attracted the interest of synthetic chemists. This document outlines two independent total syntheses of **Lepiochlorin**, developed by the research groups of Torii and McMorris. Each approach employs a unique strategy to construct the target molecule, offering valuable insights into modern synthetic methodologies.

Retrosynthetic Analysis

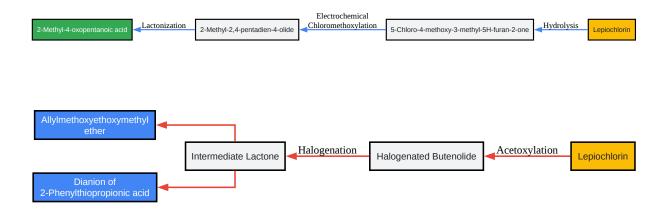
The strategic bond disconnections for the two synthetic routes are illustrated below.

Torii Synthesis: An Electrochemical Approach

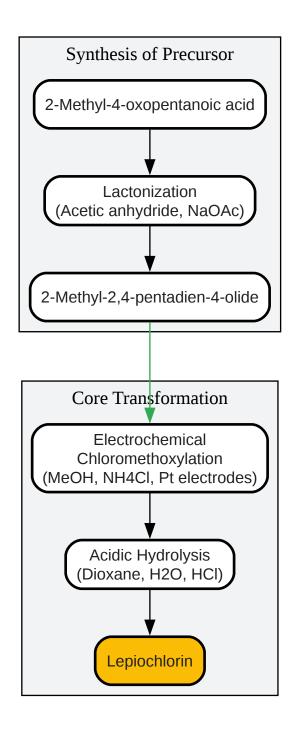
The retrosynthesis for the Torii synthesis hinges on a key electrochemical chloromethoxylation reaction. The target molecule, **Lepiochlorin**, is envisioned to arise from the hydrolysis of a methoxy-chlorinated intermediate. This intermediate, in turn, can be synthesized from 2-methyl-



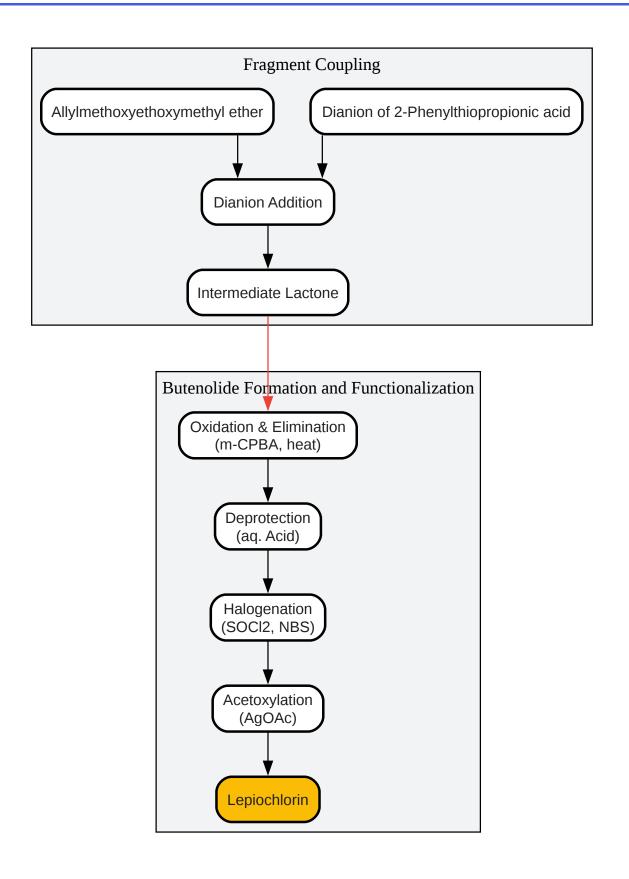
2,4-pentadien-4-olide through an electrochemical process. The butenolide precursor is accessible from 2-methyl-4-oxopentanoic acid.











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